N-[4-(dimethylsulfamoyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Overview
Description
N-[4-(dimethylsulfamoyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is a synthetic organic compound with diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dimethylsulfamoyl group and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the phenyl intermediate: The initial step involves the synthesis of the 4-(dimethylsulfamoyl)phenyl intermediate through sulfonation and subsequent dimethylation reactions.
Preparation of the phenoxyacetamide intermediate: The next step involves the synthesis of the 5-methyl-2-propan-2-ylphenoxyacetic acid, which is then converted to its acetamide derivative.
Coupling reaction: The final step involves the coupling of the two intermediates under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, reaction temperatures, and purification methods to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as coatings and polymers.
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: A cationic surfactant used as a disinfectant and antiseptic.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
N-[4-(dimethylsulfamoyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial properties, this compound has broader applications in scientific research and industry.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-14(2)18-11-6-15(3)12-19(18)26-13-20(23)21-16-7-9-17(10-8-16)27(24,25)22(4)5/h6-12,14H,13H2,1-5H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIQZQMVVWFWQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.